molecular formula C14H17ClN2OS B2708788 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1322206-74-5

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2708788
CAS No.: 1322206-74-5
M. Wt: 296.81
InChI Key: HKZQOTXWEGAXMV-SSZFMOIBSA-N
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Description

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of chlorine and methyl groups on the benzene ring, along with the pivalamide moiety, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Chlorination and methylation: The benzo[d]thiazole core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the pivalamide moiety: The final step involves the reaction of the chlorinated and methylated benzo[d]thiazole with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine
  • 7-chloro-3,4-dimethylbenzo[d]thiazole
  • N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Uniqueness

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the pivalamide moiety, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-8-6-7-9(15)11-10(8)17(5)13(19-11)16-12(18)14(2,3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQOTXWEGAXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C(C)(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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